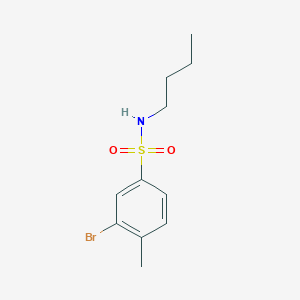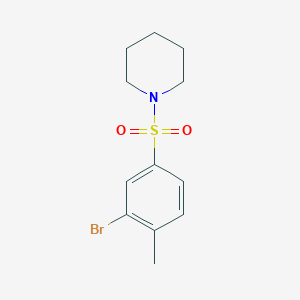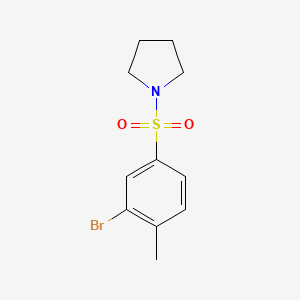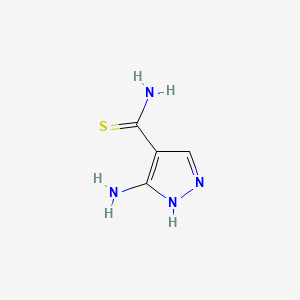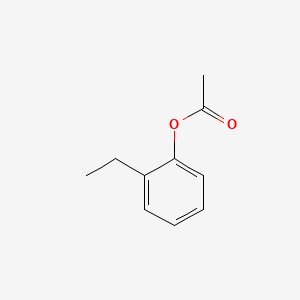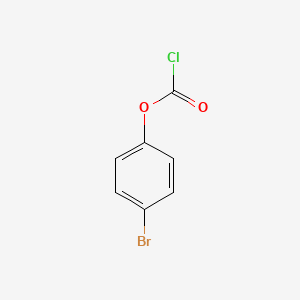
4-Bromophenyl chloroformate
説明
4-Bromophenyl chloroformate is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Matrix-Assisted Laser Desorption Ionization Imaging
4-Bromophenyl derivatives have been utilized in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). A study by Goodwin et al. (2010) explored the profiling of 4-bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate in rat brain tissue sections using a dry matrix application method. This technique proved valuable for the analysis of small polar drugs and metabolites, enabling semiquantitative analysis (Goodwin, Scullion, MacIntyre, Watson, & Pitt, 2010).
2. Spectrophotometric Determination of Tellurium
Kolekar and Anuse (1998) developed a method for extracting, separating, and spectrophotometrically determining tellurium(IV) using a derivative of 4-bromophenyl in chloroform. This approach was effective for determining tellurium(IV) in synthetic samples corresponding to alloys (Kolekar & Anuse, 1998).
3. Study of π-Halogen Interaction
The synthesis and crystalline analysis of 1,3,5-Tris(4-bromophenyl)-1,3,5-triazin-2,4,6-trione were conducted by Escobar et al. (2022). They found a π-halogen intermolecular interaction between the compound and a chloroform molecule, revealing insights into the molecular packing and stability (Escobar, Artigas, Bacho, & Trujillo, 2022).
4. Exploration of NLO Materials
Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates in chloroform solution. They identified compounds with significant nonlinear optical properties, suggesting potential applications in optical limiting (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
将来の方向性
: 4-Bromophenyl chloroformate - Sigma-Aldrich : O’Donnell, C. J., et al. (2009). Synthesis and SAR studies of 1,4-diazabicyclo [3.2.2]nonane phenyl carbamates–subtype selective, high affinity alpha7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4747-4751.
作用機序
Target of Action
4-Bromophenyl chloroformate is a chemical compound with the molecular formula ClCO2C6H4Br
Mode of Action
Chloroformates are typically used in organic synthesis as carbonylating agents . They react with nucleophiles such as amines to form carbamates, or with alcohols to form carbonates. This reactivity can lead to various changes in the target molecules, potentially altering their function or activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Moreover, the biological environment (e.g., the presence of specific target molecules) would also influence its efficacy .
生化学分析
Biochemical Properties
4-Bromophenyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of carbamates. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates. For instance, it has been used in the synthesis of novel diazabicyclic analogs, which have shown promising antimicrobial and antioxidant activities . The compound’s reactivity with nucleophiles makes it a valuable tool in biochemical research, allowing for the modification of biomolecules and the study of enzyme mechanisms.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with proteins can lead to changes in their activity, potentially altering cellular responses and metabolic pathways . The compound’s ability to form stable intermediates also makes it useful in studying the effects of chemical modifications on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophiles, leading to the formation of carbamates and other derivatives. This reactivity is primarily due to the presence of the chloroformate group, which can undergo nucleophilic substitution reactions. The compound can bind to enzymes and proteins, modifying their activity and potentially inhibiting or activating specific biochemical pathways . These interactions can result in changes in gene expression and enzyme activity, providing insights into the molecular mechanisms of various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade over time, leading to changes in its reactivity and effects on cellular functions. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in enzyme activity and gene expression . These temporal effects are important to consider when using the compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Studies have shown that high doses of the compound can be toxic, leading to adverse effects on cellular functions and overall health . It is important to carefully control the dosage when using the compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by modifying enzyme activity and altering the flow of metabolites through specific pathways . These interactions can provide insights into the regulation of metabolic processes and the role of chemical modifications in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on biochemical processes
Subcellular Localization
This compound can localize to specific subcellular compartments, where it can interact with enzymes and proteins to modify their activity. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles
特性
IUPAC Name |
(4-bromophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNJYGTSSQNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412299 | |
| Record name | 4-Bromophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-44-9 | |
| Record name | Carbonochloridic acid, 4-bromophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


